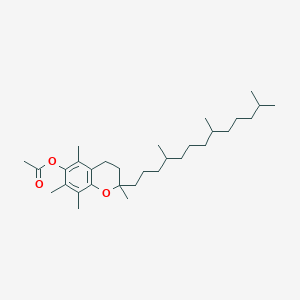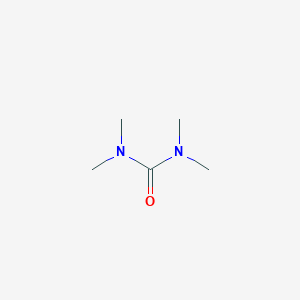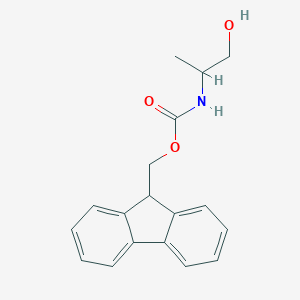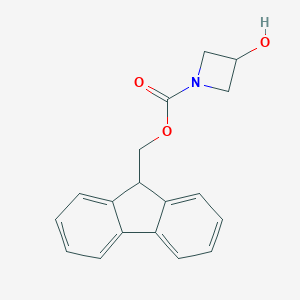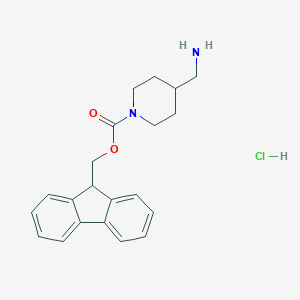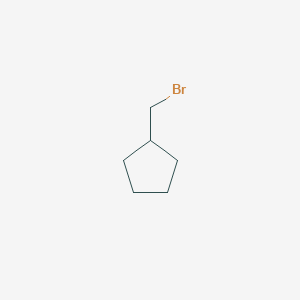
(Ethoxymethyl)benzene
Descripción general
Descripción
(Etoxi-metil)benceno, también conocido como éter bencílico de etilo, es un compuesto orgánico con la fórmula molecular C₉H₁₂O. Es un líquido incoloro con un agradable olor aromático. Este compuesto se utiliza en varios procesos químicos y tiene aplicaciones significativas tanto en entornos industriales como de investigación .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: (Etoxi-metil)benceno se puede sintetizar a través de la síntesis de éter de Williamson, que implica la reacción de cloruro de bencilo con etóxido de sodio. La reacción generalmente ocurre bajo condiciones de reflujo en un solvente anhidro como el etanol o el tetrahidrofurano (THF).
Métodos de Producción Industrial: En un entorno industrial, (Etoxi-metil)benceno se produce mediante la eterificación catalítica del alcohol bencílico con etanol. Este proceso a menudo emplea catalizadores ácidos como el ácido sulfúrico o las zeolitas para facilitar la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones: (Etoxi-metil)benceno experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse a benzaldehído utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción de (Etoxi-metil)benceno puede producir alcohol bencílico utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo etoxi puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en etanol.
Productos Principales:
Oxidación: Benzaldehído.
Reducción: Alcohol bencílico.
Sustitución: Diversos éteres bencílicos sustituidos dependiendo del nucleófilo utilizado[][3].
Aplicaciones Científicas De Investigación
(Etoxi-metil)benceno tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como solvente e intermedio en la síntesis orgánica.
Biología: Sirve como reactivo en la síntesis de compuestos biológicamente activos.
Medicina: Está involucrado en la preparación de productos farmacéuticos y sistemas de administración de fármacos.
Industria: Se utiliza en la fabricación de fragancias, sabores y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de (Etoxi-metil)benceno involucra su interacción con varios objetivos moleculares. En las reacciones de oxidación, actúa como sustrato para agentes oxidantes, lo que lleva a la formación de benzaldehído. En las reacciones de reducción, sirve como sustrato para agentes reductores, produciendo alcohol bencílico. Las vías involucradas incluyen la transferencia de electrones y el ataque nucleofílico .
Compuestos Similares:
Éter bencílico de metilo: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.
Éter bencílico de propilo: Estructura similar pero con un grupo propilo en lugar de un grupo etilo.
Éter bencílico de butilo: Estructura similar pero con un grupo butilo en lugar de un grupo etilo.
Singularidad: (Etoxi-metil)benceno es único debido a su reactividad específica y aplicaciones en varios procesos químicos. Su grupo etoxi proporciona propiedades químicas distintas en comparación con otros éteres bencílicos, lo que lo hace valioso en aplicaciones sintéticas e industriales específicas .
Comparación Con Compuestos Similares
Benzyl methyl ether: Similar structure but with a methyl group instead of an ethyl group.
Benzyl propyl ether: Similar structure but with a propyl group instead of an ethyl group.
Benzyl butyl ether: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: (Ethoxymethyl)benzene is unique due to its specific reactivity and applications in various chemical processes. Its ethoxy group provides distinct chemical properties compared to other benzyl ethers, making it valuable in specific synthetic and industrial applications .
Propiedades
IUPAC Name |
ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZDYVDTMMLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060230 | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a powerful, fruity, rather sharp aroma | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 88.00 °C. @ 30.00 mm Hg | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.951 (20°) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-30-0 | |
| Record name | Benzyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl ethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (ethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y0D90XR7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural features and spectroscopic characteristics of (ethoxymethyl)benzene derivatives found in natural products?
A1: this compound often appears as a structural motif in various naturally occurring bromophenols. For example, 3-bromo-4-[3-bromo-4,5-dihydroxybenzyl] -5-(ethoxymethyl) benzene-1,2-diol, isolated from the red alga Polysiphonia urceolata [], exemplifies this pattern. These compounds are typically characterized using spectroscopic techniques such as UV, IR, MS, 1H and 13C NMR, and 2D NMR [, ].
Q2: Can you describe the synthesis and biological activity of bromophenol derivatives containing the this compound moiety?
A2: Researchers have successfully synthesized 3,4‐dibromo‐5‐(2,3‐dibromo‐4,5‐dihydroxybenzyl)‐6‐this compound‐1,2‐diol (compound 3 in the cited study []). This bromophenol, along with other synthesized derivatives, exhibited inhibitory activity against human carbonic anhydrase (CA) isoforms I and II. These enzymes play a crucial role in pH regulation. Interestingly, compound 3 showed stronger inhibitory activity against hCA I than the clinically used acetazolamide [].
Q3: How does the presence of an this compound group influence the chemical reactivity of a molecule?
A3: Research suggests that the this compound group can participate in intramolecular interactions that influence a molecule's overall conformation and stability. For instance, in the crystal structure of 1,4-bis[(diphenylphosphineoxide)methyl] - 2,5 - bis (ethoxymethyl) benzene, weak hydrogen bonds were observed between the diphenylphosphine oxide and the ethoxymethyl substituents []. These interactions can impact the molecule's stability and potentially influence its interactions with biological targets.
Q4: Are there analytical methods to detect this compound derivatives in complex matrices?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to detect this compound derivatives, specifically Benzoyl-2-ethoxymethyl benzene, in complex matrices like cattle dung []. This approach highlights the potential of GC-MS in monitoring the presence of these compounds in environmental samples, contributing to our understanding of their fate and potential impact.
Q5: What are the future directions for research on this compound derivatives?
A5: Further investigation is needed to fully elucidate the structure-activity relationships of this compound-containing compounds, especially regarding their carbonic anhydrase inhibition and potential antioxidant activities [, ]. Exploring the impact of structural modifications on their activity, potency, and selectivity will be crucial. Additionally, research focusing on their environmental fate, degradation pathways, and potential toxicological effects is essential to ensure their safe and sustainable use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)

